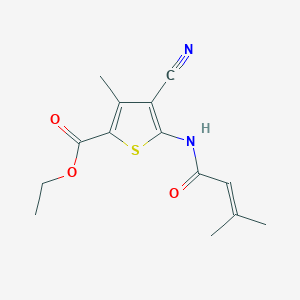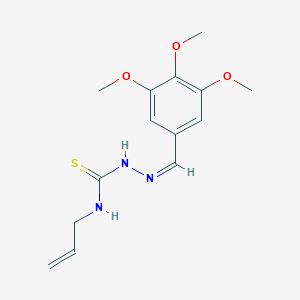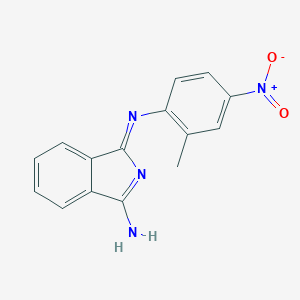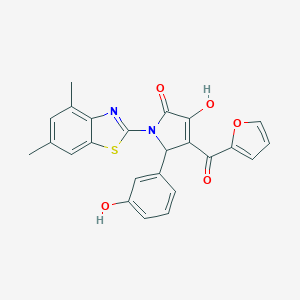
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, also known as DPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIA belongs to the class of purine derivatives and has a unique chemical structure that makes it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its cytotoxic effects on cancer cells. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to have various biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide induces apoptosis in cancer cells, leading to cell death. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to protect neurons from oxidative stress and excitotoxicity, which could be useful in the treatment of neurodegenerative diseases. Additionally, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its unique chemical structure, which makes it a promising candidate for further investigation. Furthermore, the synthesis method for 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been optimized to achieve high yields and purity, making it suitable for further research and development. However, one of the limitations of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its cytotoxicity, which could pose a risk to researchers working with the compound. Therefore, appropriate safety measures should be taken when handling 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide.
Orientations Futures
There are several future directions for the research and development of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. One direction is to explore its potential applications in cancer therapy further. Studies could investigate the efficacy of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in combination with other chemotherapeutic agents and its potential side effects. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases further. Studies could investigate the mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in protecting neurons and its potential side effects. Additionally, studies could investigate the potential applications of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Méthodes De Synthèse
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide involves the reaction of 2,6-dioxopurine-7-acetic acid with 2-oxoindoline-3-acetic hydrazide in the presence of a suitable condensing agent. The resulting compound is then purified through recrystallization to obtain pure 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. The synthesis method has been optimized to achieve high yields and purity of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, making it suitable for further research and development.
Applications De Recherche Scientifique
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has shown potential applications in various fields of scientific research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has a cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. It has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide |
|---|---|
Formule moléculaire |
C17H15N7O4 |
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N//'-(2-oxoindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C17H15N7O4/c1-22-14-13(16(27)23(2)17(22)28)24(8-18-14)7-11(25)20-21-12-9-5-3-4-6-10(9)19-15(12)26/h3-6,8H,7H2,1-2H3,(H,20,25)(H,19,21,26) |
Clé InChI |
LMJQYWUATIRAGP-UHFFFAOYSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)



![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)

![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254974.png)
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)

![3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)